molecular formula C3H9NO2 B045262 Serinol CAS No. 534-03-2

Serinol

Cat. No. B045262
CAS RN: 534-03-2
M. Wt: 91.11 g/mol
InChI Key: KJJPLEZQSCZCKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Serinol has been used as a foundational building block in sustainable chemical pathways, contributing to the synthesis of innovative chemicals suitable as ingredients for rubber compounds. Its reactivity with aldehydes and ketones, such as acetone, cinnamaldehyde, and camphor, has led to the formation of imines or oxazolidines with high selectivity. These derivatives have been employed as accelerators in the vulcanization of diene rubbers, showcasing serinol's utility in enhancing chemical processes (Barbera et al., 2018).

Molecular Structure Analysis

The molecular structure of serinol and its derivatives, particularly in the context of serinolic amino-s-triazines, has been the subject of study. The stereochemistry of these compounds, arising from restricted rotation around the newly formed C(s-triazine)–N bonds, has been explored, revealing significant insights into their (pro)diastereomerism. This understanding is crucial for the iterative synthesis of 2,4,6-triamino-s-triazines and dendritic structures, providing a deeper understanding of serinol's structural capabilities (Pintea et al., 2008).

Chemical Reactions and Properties

Serinol's chemical reactivity has been harnessed in the synthesis of various compounds, including serinolamide A, a compound isolated from marine cyanobacteria. The efficient synthesis of serinolamide A from L-serine through a series of steps demonstrates serinol's role in complex chemical reactions and its potential in the synthesis of biologically active compounds (Gao et al., 2013).

Physical Properties Analysis

The physical properties of serinol, such as its solubility in various solvents and its behavior under different environmental conditions, are essential for its application in diverse chemical processes. For instance, the solubility of CO2 in aqueous serinol solutions at elevated pressures has been studied, highlighting serinol's potential as a solvent for CO2 capture in environmental applications (Abdul Samat et al., 2019).

Chemical Properties Analysis

The chemical properties of serinol, particularly its role in biological systems, have been explored in the context of serine and one-carbon metabolism in cancer. Serinol's contribution to nucleotide synthesis, methylation reactions, and the generation of NADPH for antioxidant defense underscores its biochemical significance and its potential therapeutic applications in oncology (Yang & Vousden, 2016).

Safety And Hazards

Serinol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to store it locked up .

Future Directions

Serinol has become a common intermediate for several chemical processes and its applications have expanded over the years . It is used for X-ray contrast agents, pharmaceuticals, or for chemical sphingosine/ceramide synthesis . With its wide range of applications and the potential for new uses, the future directions of Serinol seem promising.

properties

IUPAC Name

2-aminopropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2/c4-3(1-5)2-6/h3,5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJPLEZQSCZCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060202
Record name 1,3-Propanediol, 2-amino-
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Molecular Weight

91.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,3-propanediol

CAS RN

534-03-2
Record name Serinol
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Record name Serinol
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Record name Serinol
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Record name 1,3-Propanediol, 2-amino-
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Record name 1,3-Propanediol, 2-amino-
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Record name 2-aminopropane-1,3-diol
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Record name 2-AMINO-1,3-PROPANEDIOL
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Synthesis routes and methods I

Procedure details

Alternatively, an enantiomeric 2-aminopropane-1,3-diol of the present invention is prepared by reducing a trans-propenoate 83, prepared from an appropriate aldehyde and a (carbalkoxymethylene)triphenylphosphorane in a conventional Wittig reaction, is reduced to a carbinol 84 and epoxidized under asymmetric conditions to an epoxycarbinol 85, which in turn, is condensed with a benzoylisocyanate to provide a benzoylcarbamate, 86 cyclized to an oxazolidinone 87, and cleaved to an aminopropanediol 88.
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Synthesis routes and methods II

Procedure details

Alternatively, an enantiomeric 2-aminopropane-1,3-diol of the present invention is prepared by reducing a trans-propenoate 83, prepared from an appropriate aidehyde and a (carbalkoxymethylene)triphenylphosphorane in a conventional Wittig reaction, is reduced to a carbinol 84 and epoxidized under asymmetric conditions to an epoxycarbinol 85, which in turn, is condensed with a benzoylisocyanate to provide a benzoylcarbamate, 86 cyclized to an oxazolidinone 87, and cleaved to an aminopropanediol 88.
[Compound]
Name
trans-propenoate
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0 (± 1) mol
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reactant
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[Compound]
Name
(carbalkoxymethylene)triphenylphosphorane
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,700
Citations
B Andreeßen, A Steinbüchel - AMB express, 2011 - amb-express.springeropen.com
… serinol derivatives function as central second messengers. In a few prokaryotes serinol occurs … In this paper, we review the biological and chemical synthesis and applications for serinol …
Number of citations: 41 amb-express.springeropen.com
F Pinkerton, G Strobel - Proceedings of the National …, 1976 - National Acad Sciences
Successive transfer in synthetic medium of spores and mycelial fragments from original toxin-producing cultures of Helminthosporium sacchari results in attenuated cultures which do …
Number of citations: 220 www.pnas.org
K Murayama, Y Yamano… - Journal of the American …, 2019 - ACS Publications
Photocontrol of duplex formation between the totally artificial serinol nucleic acid (SNA) and target RNA was made possible using a photoresponsive nucleobase 8-pyrenylvinyl adenine …
Number of citations: 36 pubs.acs.org
…, D Avlan, L Cinel, G Polat, S Atici, I Mavioglu, H Serinol… - Shock, 2003 - journals.lww.com
Recent experimental studies have described protective effect of ischemic preconditioning (IPC) on ischemia–reperfusion (I/R) injury of the intestine. We hypothesize that to reach a new …
Number of citations: 69 journals.lww.com
P Babczinski, U Matern, GA Strobel - Plant Physiology, 1978 - academic.oup.com
… of serinol. Utilizing crude cellfree enzyme preparations of sugarcane, several unsuccessful attempts were made to demonstrate serinol … that serinol arises in cane via serinol phosphate …
Number of citations: 12 academic.oup.com
J Chen, Y Li, XP Cao - Tetrahedron: Asymmetry, 2006 - Elsevier
A stereoselective synthesis of 1a {N-[(1R)-2-hydroxy-1-methoxy-methyl ethyl]-(4E,7S)-7-methoxy-4-eicosenamide} has been accomplished in 10 steps from 1-tetradecanol for the first …
Number of citations: 29 www.sciencedirect.com
E Bieberich, T Kawaguchi, KY Robert - Journal of Biological Chemistry, 2000 - ASBMB
… Incubation with N-palmitoylated serinol (C16-serinol) increased the … serinol (C8-, C18-serinol) were synthesized following the same procedure used for the synthesis of C16-serinol…
Number of citations: 115 www.jbc.org
Y Kamiya, Y Donoshita, H Kamimoto… - …, 2017 - Wiley Online Library
MicroRNAs (miRNAs) are endogenous small RNAs that regulate gene expression at the post‐transcriptional level by sequence‐specific hybridisation. Anti‐miRNA oligonucleotides (…
B Andreeßen, A Steinbüchel - Applied microbiology and biotechnology, 2012 - Springer
… production of serinol from glycerol derived from … serinol concentration has an inhibitory effect on serinol biosynthesis. Therefore, an in vivo derivatisation of serinol might improve serinol …
Number of citations: 17 link.springer.com
H Kashida, K Murayama, T Toda… - Angewandte Chemie …, 2011 - infona.pl
Mimicking the masters: An artificial nucleic acid, serinol nucleic acid (SNA), formed oligomers in which natural nucleobases were tethered through its 2‐amino‐1,3‐propanediol (serinol) …
Number of citations: 88 www.infona.pl

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